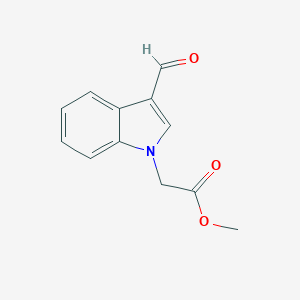

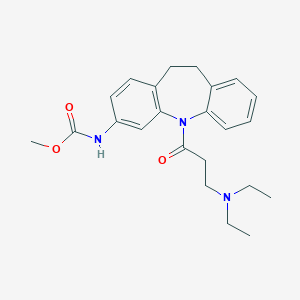

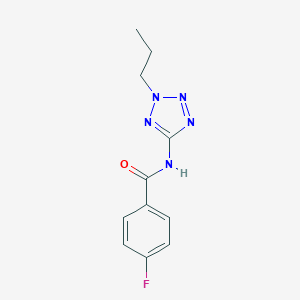

![molecular formula C15H26N2O3 B186937 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate CAS No. 80619-62-1](/img/structure/B186937.png)

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate, also known as AZD3480, is a novel compound that has been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.

Wirkmechanismus

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate acts as a selective agonist of the α4β2 nicotinic acetylcholine receptor, which is involved in cognitive processes such as attention, learning, and memory. By stimulating this receptor, 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate enhances cholinergic neurotransmission in the brain, leading to improved cognitive function.

Biochemische Und Physiologische Effekte

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate has been shown to increase acetylcholine release in the prefrontal cortex and hippocampus, regions of the brain involved in cognitive processing. It also enhances dopamine release in the prefrontal cortex, which is important for attention and working memory. 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate has been shown to improve cognitive function in animal models of Alzheimer's disease, ADHD, and schizophrenia, as well as in healthy subjects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate is its selectivity for the α4β2 nicotinic acetylcholine receptor, which reduces the risk of side effects associated with non-selective cholinergic agonists. However, 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate has a short half-life and must be administered multiple times per day, which can be a limitation in lab experiments.

Zukünftige Richtungen

For research on 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate include investigating its potential use in the treatment of other cognitive disorders such as Parkinson's disease and traumatic brain injury. Additionally, studies are needed to determine the long-term safety and efficacy of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate in humans. Novel formulations of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate with improved pharmacokinetic properties may also be developed to enhance its therapeutic potential.

Synthesemethoden

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate is synthesized through a series of chemical reactions involving the condensation of 3-morpholin-4-ylpropanoic acid with 8-methyl-8-azabicyclo[3.2.1]oct-3-one. The resulting product is then esterified with propanoic acid to form 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate. The synthesis method has been optimized to produce high yields of pure 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate.

Wissenschaftliche Forschungsanwendungen

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate has been extensively studied for its potential use in the treatment of cognitive disorders. In preclinical studies, 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate has been shown to improve cognitive function in animal models of Alzheimer's disease, ADHD, and schizophrenia. Clinical trials in humans have shown promising results in improving attention and memory in patients with ADHD.

Eigenschaften

CAS-Nummer |

80619-62-1 |

|---|---|

Produktname |

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate |

Molekularformel |

C15H26N2O3 |

Molekulargewicht |

282.38 g/mol |

IUPAC-Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-morpholin-4-ylpropanoate |

InChI |

InChI=1S/C15H26N2O3/c1-16-12-2-3-13(16)11-14(10-12)20-15(18)4-5-17-6-8-19-9-7-17/h12-14H,2-11H2,1H3 |

InChI-Schlüssel |

JBICFMQWCKPGRR-UHFFFAOYSA-N |

SMILES |

CN1C2CCC1CC(C2)OC(=O)CCN3CCOCC3 |

Kanonische SMILES |

CN1C2CCC1CC(C2)OC(=O)CCN3CCOCC3 |

Synonyme |

motropin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

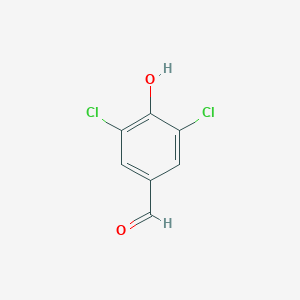

![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)

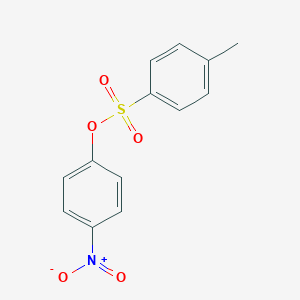

![1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione](/img/structure/B186867.png)

![1-Oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B186869.png)